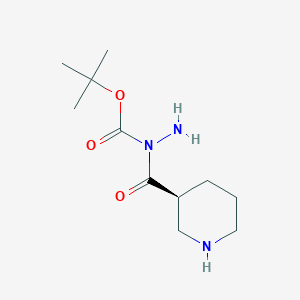![molecular formula C13H15N3O2 B11868876 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by phosphotungstic acid (H3PW12O40) supported on silica (SiO2) under microwave irradiation and solvent-free conditions . The reaction yields are generally high, ranging from 74% to 90%, and the method is considered environmentally friendly due to the absence of solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The exact mechanism of action for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: A related compound with a spirocyclic structure used as a pesticide.
1,3,5-Trisubstituted Pyrazoles: Compounds with similar synthetic routes and applications in chemistry and biology.
Uniqueness
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one stands out due to its unique triazaspiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-10-5-3-2-4-9(10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17) |
InChI Key |
JXEYXQSWZQMKBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCNC3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






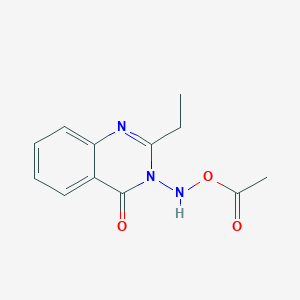
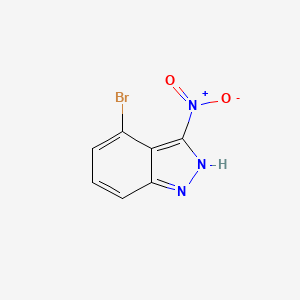

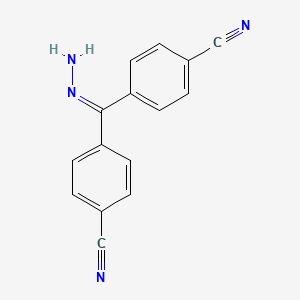
![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)

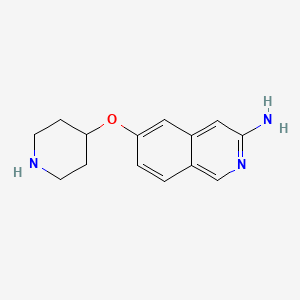

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)
